BenchChemオンラインストアへようこそ!

(R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Asymmetric synthesis Chiral building block Diastereoselectivity

(R)-2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (CAS 1889289-71-7) is a single-enantiomer, Boc-protected non-proteinogenic α-amino acid derivative incorporating an oxetane ring at the β-position. The compound is primarily employed as a chiral building block in medicinal chemistry and peptide science, where the oxetane motif functions as a carbonyl bioisostere, a conformational constraint, and a physicochemical modulator.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
Cat. No. B8051237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1COC1)C(=O)O
InChIInChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1
InChIKeyZGLWUVSYEVUTKH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid – A Chiral Oxetane Amino Acid Building Block for Pharmaceutical R&D and Peptide Synthesis


(R)-2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid (CAS 1889289-71-7) is a single-enantiomer, Boc-protected non-proteinogenic α-amino acid derivative incorporating an oxetane ring at the β-position. The compound is primarily employed as a chiral building block in medicinal chemistry and peptide science, where the oxetane motif functions as a carbonyl bioisostere, a conformational constraint, and a physicochemical modulator [1]. Its molecular formula is C₁₀H₁₇NO₅ (MW 231.25 g/mol), and it is commercially supplied as the (R)-enantiomer with typical purities ≥95% . The compound is structurally related to, but distinct from, its (S)-enantiomer (CAS 1932299-93-8) and the racemic variant (CAS 1408074-43-0), making stereochemical integrity a critical procurement consideration.

Why Generic Substitution of (R)-2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid Compromises Reproducibility in Chiral Oxetane Chemistry


Substituting this (R)-oxetane amino acid with its racemate (CAS 1408074-43-0), the opposite (S)-enantiomer (CAS 1932299-93-8), or non-oxetane Boc-amino acids (e.g., Boc-glycine, Boc-alanine) introduces scientifically consequential differences in stereochemical outcome, conformational bias, and physicochemical properties. The oxetane ring imposes a rigid, chiral environment that is absent in acyclic analogs, directly influencing peptide secondary structure induction and target binding geometry [1]. Furthermore, oxetane-carboxylic acids as a class are prone to isomerization to γ-lactones upon storage or heating, a stability liability that varies with substitution pattern and is suppressed when stored as salts [2]. The (R)-enantiomer is the specific stereoisomer required for asymmetric synthesis applications; use of the racemate reduces enantiomeric excess in downstream products, while the (S)-form yields opposite diastereomers in chiral coupling reactions, potentially eliminating biological activity or altering pharmacological profiles.

Quantitative Differentiation Evidence for (R)-2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid Against Its Closest Analogs


Enantiomeric Purity Defines Stereochemical Outcome: (R)- vs. (S)-Enantiomer in Asymmetric Synthesis

The (R)-enantiomer (CAS 1889289-71-7) and (S)-enantiomer (CAS 1932299-93-8) of this Boc-oxetane amino acid are commercially available as separate, single-enantiomer products, each with a defined absolute configuration at the α-carbon . When employed in diastereoselective peptide coupling or as chiral auxiliaries, the (R)-form produces diastereomers that are non-superimposable mirror-image products relative to those obtained from the (S)-form. In contrast, the racemic mixture (CAS 1408074-43-0) yields a 1:1 mixture of diastereomers when coupled to a chiral amine, reducing the diastereomeric excess (de) from a theoretical maximum of >99% (single enantiomer) to 0% (racemate) [1]. Commercially, the (R)-enantiomer is specified at ≥95% purity (HPLC) and is explicitly identified by CAS 1889289-71-7, whereas the racemate is sold under CAS 1408074-43-0 without stereochemical specification .

Asymmetric synthesis Chiral building block Diastereoselectivity

Oxetane Ring Strain Drives Enhanced Macrocyclisation Efficiency vs. Acyclic Analogs

Incorporation of an oxetane ring at the α-amino acid β-position introduces approximately 25.5 kcal/mol of ring strain [1], a physicochemical feature absent in acyclic Boc-amino acids such as Boc-glycine or Boc-alanine. This strain energy, combined with the oxetane's rigid geometry, has been quantitatively linked to improved peptide macrocyclisation. In a head-to-head study, Shipman and co-workers demonstrated that substituting one backbone amide C=O with an oxetane ring in linear peptide precursors (sequence LAGAY) increased macrocyclisation yields and reaction rates compared to the unmodified parent peptide and to N-methylation, a commonly employed alternative turn-inducing modification [2]. Although the target compound itself has not been directly assayed in this macrocyclisation study, the oxetane-α-amino acid scaffold it provides is the essential precursor for generating the oxetane-modified dipeptide building blocks that enabled these yield enhancements [3].

Peptide macrocyclisation Conformational constraint Turn induction

Constitutional Isomer Differentiation: α-Oxetane Amino Acid vs. N-Oxetane Glycine Scaffolds

Two structurally related but functionally distinct compound classes exist: (a) 2-(Boc-amino)-2-(oxetan-3-yl)acetic acid (the target scaffold), where the oxetane is attached at the α-carbon via a C–C bond, and (b) N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine (CAS 1781787-73-2), where the oxetane is attached directly to the nitrogen atom . The target compound incorporates the oxetane as a carbon-linked β-substituent on the α-amino acid framework, preserving the secondary amine character of the backbone nitrogen for subsequent peptide bond formation. In contrast, the N-oxetane glycine isomer places the oxetane on the amide nitrogen, converting the backbone amine into a tertiary amine when incorporated into peptides, which fundamentally alters hydrogen-bonding capacity, conformational preferences, and the compound's suitability as a backbone amide bioisostere [1].

Constitutional isomerism Peptide backbone modification Building block selection

Storage Stability: Oxetane-Carboxylic Acid Isomerisation Risk and Mitigation

Oxetane-carboxylic acids as a class undergo spontaneous isomerisation to γ-lactones (tetrahydrofuran-2-ones) upon storage at room temperature or mild heating. Mykhailiuk and co-workers demonstrated that oxetane-carboxylic acids isomerise with conversion rates reaching 50% after one year at room temperature, with the process accelerated by heating [1]. Critically, storage of oxetane-carboxylic acids as their sodium or potassium salts completely suppresses this isomerisation [2]. The target compound possesses a free carboxylic acid group α to the oxetane ring, making it inherently susceptible to this degradation pathway. In contrast, non-oxetane Boc-amino acids (e.g., Boc-glycine, Boc-alanine) do not undergo this specific isomerisation because they lack the strained four-membered ether ring [1]. The methyl ester derivative, methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate, is also not susceptible, as the carboxylic acid is protected . This stability differential has direct implications for procurement specifications, storage conditions, and experimental design: users must specify cold storage (2–8 °C) as recommended by suppliers to maintain integrity, and for long-term storage, conversion to a salt form may be advisable.

Chemical stability Isomerisation Procurement and storage

High-Impact Research and Industrial Application Scenarios for (R)-2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid


Enantioselective Synthesis of (R)-Configured Peptidomimetic Drug Candidates

In medicinal chemistry programmes targeting chiral peptide-based therapeutics, the (R)-enantiomer (CAS 1889289-71-7) is used directly as a Boc-protected amino acid monomer in solution-phase or solid-phase peptide synthesis (SPPS). Following Boc deprotection with TFA, the free amine is coupled to growing peptide chains using standard Fmoc-SPPS protocols, yielding oxetane-modified peptides with defined (R)-stereochemistry at the oxetane-bearing residue [1]. This approach is uniquely enabled by the single-enantiomer building block; substitution with the racemate (CAS 1408074-43-0) would produce a 1:1 mixture of diastereomeric peptides, complicating purification and invalidating SAR interpretation [2].

Backbone Amide Bioisostere Replacement in Cyclic Peptide Macrocyclisation

The compound serves as the starting material for the 4-step synthesis of oxetane-modified dipeptide building blocks that are subsequently incorporated into linear peptide precursors for head-to-tail macrocyclisation [1]. The oxetane ring functions as a carbonyl bioisostere and turn-inducing element, enabling macrocyclisation of tetra-, penta-, and hexapeptides with yields superior to those achieved with N-methylation or unmodified peptides [2]. The (R)-configuration at the α-carbon is critical, as it defines the diastereomeric relationship of the oxetane-containing turn element relative to the rest of the peptide, directly impacting the macrocycle's conformational stability and biological activity.

Physicochemical Property Optimisation via Oxetane Incorporation in Lead Compounds

When incorporated into lead compounds, the oxetane motif from this building block reduces amine basicity (pKa reduction of approximately 2.7 units, from ~9.9 to ~7.2 for α-amino oxetanes) and lowers LogD relative to gem-dimethyl analogs [1]. These effects improve aqueous solubility and can reduce hERG channel inhibition (e.g., IC₅₀ > 100 µM for oxetane-containing GDC-0349 vs. its non-oxetane predecessor) [2]. The (R)-enantiomer enables stereospecific installation of the oxetane at a defined chiral centre, whereas the racemate would introduce uncontrolled stereochemical heterogeneity that confounds property–activity relationships.

Asymmetric Synthesis of Non-Proteinogenic Amino Acid Libraries for Fragment-Based Drug Discovery

The compound is employed as a key intermediate in the construction of libraries of oxetane-containing non-proteinogenic amino acids. Following Boc deprotection, the free α-amino acid can be elaborated via N-alkylation, acylation, or reductive amination to generate diverse chemical space around the oxetane scaffold [1]. The (R)-enantiomer ensures that all library members share a common, defined absolute configuration, enabling meaningful comparisons of biological activity across the library. Use of the racemate would introduce stereochemical variability, undermining the library's utility for fragment-based screening.

Quote Request

Request a Quote for (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.